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Compound of Interest

3-Amino-4-methyl-2-nitrobenzoic
Compound Name: _
acid

Cat. No.: B1588862

An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-4-methyl-2-
nitrobenzoic acid

Abstract

3-Amino-4-methyl-2-nitrobenzoic acid (CAS No: 37901-90-9) is a substituted aromatic
carboxylic acid of significant interest in synthetic organic chemistry. Its multifunctional structure,
featuring amino, methyl, and nitro groups ortho and meta to a carboxylic acid, makes it a
versatile building block for the synthesis of complex heterocyclic compounds and novel
pharmaceutical intermediates. Understanding its physicochemical properties is paramount for
its effective utilization in laboratory synthesis, process development, and drug discovery
pipelines. This guide provides a comprehensive overview of the core physicochemical
properties of 3-Amino-4-methyl-2-nitrobenzoic acid, offers detailed experimental protocols
for their determination, and discusses the implications of these properties for research and
development. While experimental data for this specific molecule is limited, this guide
synthesizes available information and provides expert analysis based on structurally related
compounds to offer reliable estimations and practical guidance.

Introduction and Molecular Structure

3-Amino-4-methyl-2-nitrobenzoic acid is an organic compound featuring a benzene ring
substituted with four different functional groups. The relative positions of these groups—a
carboxylic acid at C1, a nitro group at C2, an amino group at C3, and a methyl group at C4—
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create a unique electronic and steric environment that dictates its chemical behavior and
physical properties. The interplay between the electron-withdrawing nitro and carboxylic acid
groups and the electron-donating amino and methyl groups influences the molecule's acidity,
reactivity, and intermolecular interactions.

The molecular structure is crucial for its role as a synthetic precursor. The amino group can be
readily diazotized for Sandmeyer-type reactions, while the carboxylic acid allows for amide
bond formation. The nitro group can be reduced to an amine, opening pathways to a different
set of derivatives. This multifunctionality makes it a valuable starting material for constructing
diverse molecular scaffolds.

Caption: 2D structure of 3-Amino-4-methyl-2-nitrobenzoic acid.

Core Physicochemical Properties

Direct experimental data for 3-Amino-4-methyl-2-nitrobenzoic acid are not widely published.
The following table summarizes its fundamental properties, with estimations for key values
based on the analysis of structurally similar compounds. These estimations provide a valuable
baseline for researchers.
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Property Value | Description Source | Rationale

3-Amino-4-methyl-2-

IUPAC Name ) ] ) -
nitrobenzoic acid

CAS Number 37901-90-9 [1][2]

Molecular Formula CsHsN20a4 [1]

Molecular Weight 196.16 g/mol [1112]

Physical State Solid at room temperature. [1]
Estimation: Based on related
isomers. 3-Amino-4-
methylbenzoic acid melts at
164-168 °C[3], while the
introduction of a nitro group
generally increases the melting
point due to stronger

) ) ) intermolecular forces. For
Melting Point Estimated: 170-190 °C

example, 3-nitrobenzoic acid
melts at 139-143 °C[4]. The
presence of both amino and
nitro groups with potential for
intramolecular hydrogen
bonding makes a precise
prediction difficult without

experimental data.
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Solubility

Water: Limited aqueous
solubility. Organic Solvents:
Expected to be soluble in polar
organic solvents like ethanol,
acetone, and DMSO.

Rationale: The carboxylic acid
and amino groups can form
hydrogen bonds with water,
but the overall aromatic
structure limits aqueous
solubility[5]. Solubility is
expected to increase in

alkaline aqueous solutions due

to the deprotonation of the
carboxylic acid to form a more

soluble carboxylate salt[5].

Estimation: The pKa of benzoic

acid is ~4.2. The electron-

withdrawing nitro group at the

ortho position will significantly

increase the acidity (lower the
pKa Estimated: 3.5-4.5 pKa). The electron-donating
amino and methyl groups will
slightly decrease the acidity
(raise the pKa). The net effect
is a predicted pKa slightly

lower than that of benzoic acid.

Spectroscopic Profile (Predicted)

While experimental spectra for 3-Amino-4-methyl-2-nitrobenzoic acid are not readily
available in public databases, its key spectral features can be predicted based on its functional
groups and the analysis of similar compounds.

e 'H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic
region corresponding to the two protons on the benzene ring. Due to their different electronic
environments, they would likely appear as doublets. A singlet for the methyl group (CH3)
protons would be expected around 2.1-2.5 ppm. The amino (NHz) protons would likely
appear as a broad singlet, and the carboxylic acid (COOH) proton as a very broad singlet at
a downfield chemical shift (>10 ppm).

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.solubilityofthings.com/3-methyl-2-nitro-benzoic-acid
https://www.solubilityofthings.com/3-methyl-2-nitro-benzoic-acid
https://www.benchchem.com/product/b1588862?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 13C NMR: The carbon NMR spectrum should display eight distinct signals for the eight
carbon atoms in the molecule, as there is no plane of symmetry. The carbonyl carbon of the
carboxylic acid would be the most downfield signal (around 165-175 ppm). The aromatic
carbons would appear in the 110-150 ppm range, and the methyl carbon would be the most
upfield signal (around 15-25 ppm).

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key
absorption bands:

o

A broad O-H stretch from the carboxylic acid around 2500-3300 cm~1.

[¢]

N-H stretching from the amino group around 3300-3500 cm~1.

[e]

A C=0 stretch from the carboxylic acid around 1700 cm~1.

[e]

Asymmetric and symmetric NO: stretches around 1530 cm~* and 1350 cm™1,
respectively[6].

e Mass Spectrometry: The molecular ion peak ([M]*) in the mass spectrum would be observed
at an m/z corresponding to the molecular weight (196.16). Common fragmentation patterns
would include the loss of OH (m/z 179) and COOH (m/z 151).

Experimental Protocols for Physicochemical
Characterization

For researchers requiring precise data, the following section provides detailed, field-proven
methodologies for determining key physicochemical properties.

Melting Point Determination

Causality: The melting point is a fundamental property that indicates the purity of a crystalline
solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while
impurities tend to depress and broaden the melting range. This is due to the disruption of the
crystal lattice by foreign molecules.

Methodology: Capillary Method
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Sample Preparation: Ensure the sample is completely dry and finely powdered.

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, sealed
at one end, to a height of 2-3 mm.

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

Rapid Heating (Optional): For an unknown sample, perform a rapid heating run to determine
an approximate melting range.

Accurate Determination: For a precise measurement, start heating at a slow rate (1-2 °C per
minute) when the temperature is about 10-15 °C below the approximate melting point.

Observation and Recording: Record the temperature at which the first drop of liquid appears
(T1) and the temperature at which the entire sample becomes a clear liquid (Tz2). The melting
range is reported as T1 - Ta.
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Melting Point Determination Workflow
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Caption: Workflow for melting point determination.

Aqueous Solubility Determination
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Causality: Aqueous solubility is a critical parameter in drug development, as it directly impacts a
drug's absorption and bioavailability. The shake-flask method is the gold standard for
determining thermodynamic equilibrium solubility.

Methodology: Shake-Flask Method

o Sample Preparation: Add an excess amount of the solid compound to a known volume of
agueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

o Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a
sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of
undissolved solid should be visible.

o Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated
supernatant from the excess solid by centrifugation or filtration (using a syringe filter, e.g.,
0.22 um PTFE).

o Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Determine
the concentration of the dissolved compound using a validated analytical method, such as
High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

o Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Aqueous Solubility (Shake-Flask) Workflow
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Caption: Workflow for aqueous solubility determination.

pKa Determination

Causality: The pKa, or acid dissociation constant, governs the extent of ionization of a molecule
at a given pH. This is crucial for predicting a drug's behavior in different physiological
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environments (e.g., stomach vs. intestine), which affects its absorption, distribution, and
excretion. Potentiometric titration is a reliable method for measuring pKa.

Methodology: Potentiometric Titration

e Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1
mM) in a suitable solvent system (often a co-solvent like methanol/water is needed for
sparingly soluble compounds).

o Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place
the sample solution in a jacketed beaker to maintain a constant temperature and stir with a
magnetic stirrer.

« Titration: If the compound is an acid, titrate the solution by adding small, precise increments
of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition.

o Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH
at the half-equivalence point (the point where half of the acid has been neutralized). This
corresponds to the inflection point of the titration curve.

o Replication: Perform the titration at least in triplicate to ensure reproducibility.
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pKa Determination (Potentiometric Titration) Workflow
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Caption: Workflow for pKa determination.

Applications and Significance in Drug Development

The physicochemical properties of 3-Amino-4-methyl-2-nitrobenzoic acid are critical
determinants of its suitability as a synthetic intermediate in drug discovery.

o Solubility: Adequate solubility in both aqueous and organic media is essential. Poor aqueous
solubility can hinder in vitro testing and lead to poor bioavailability in vivo. Solubility in
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organic solvents is necessary for efficient reaction conditions during synthesis.

e pKa: The acidity of the carboxylic acid group, influenced by the other substituents, will
determine the charge state of the molecule at physiological pH. This impacts its ability to
cross cell membranes, bind to target proteins, and its overall ADME (Absorption, Distribution,
Metabolism, and Excretion) profile.

¢ Synthetic Versatility: The presence of multiple reactive sites allows for the creation of diverse
libraries of compounds for high-throughput screening. The specific substitution pattern of this
molecule can be exploited to synthesize rigid scaffolds that can be optimized for potent and
selective binding to biological targets.

Conclusion

3-Amino-4-methyl-2-nitrobenzoic acid is a valuable, multifunctional building block for
chemical synthesis. While comprehensive experimental data on its physicochemical properties
are not widely available, this guide provides a robust framework for understanding and
predicting its behavior. By employing the detailed experimental protocols outlined herein,
researchers can accurately characterize this compound and unlock its full potential in the
development of novel molecules for pharmaceutical and other applications. The provided
estimations, grounded in the analysis of related structures, serve as a reliable starting point for
any research and development endeavor involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methyl-2-nitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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